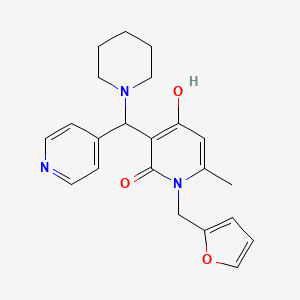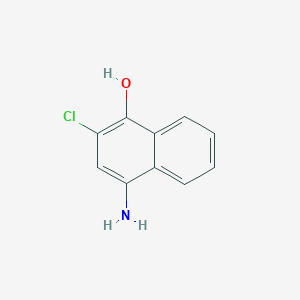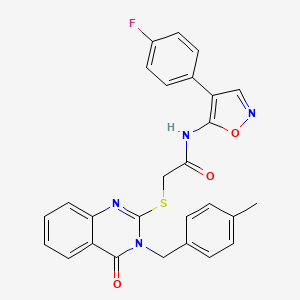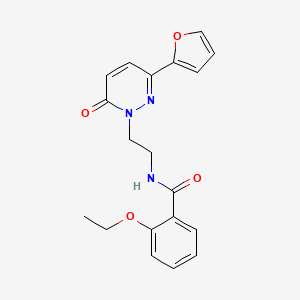![molecular formula C22H17N5OS2 B3002957 3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-30-6](/img/structure/B3002957.png)
3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((4-phenyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one" is a heterocyclic molecule that appears to be structurally related to several compounds synthesized and characterized in the provided studies. These compounds typically feature a triazole or thiazole ring, which are common motifs in medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic heteroaryl-thioureas or other nitrogen-containing precursors. For instance, the synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines was achieved through an oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) as the oxidant, which is a metal-free approach with a broad scope of substrates . Similarly, the synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol and its derivatives involved starting materials like thiosemicarbazides, which were cyclized to form the desired heterocyclic compounds .
Molecular Structure Analysis
The molecular structures of these compounds are typically confirmed using spectroscopic methods such as FT-IR, NMR, and Mass spectroscopy, along with single-crystal X-ray diffraction . Density functional theory (DFT) calculations are often employed to optimize the molecular geometry and to predict various properties such as vibrational wavenumbers and chemical shifts, which are then compared with experimental data to ensure accuracy .
Chemical Reactions Analysis
The chemical reactivity of these heterocyclic compounds can be inferred from their functional groups and the presence of reactive sites. For example, the thiol group in 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol can undergo further reactions to form more complex structures, such as thiazolidinones and thiazoline ring systems . The presence of halogen atoms, like bromine in 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, suggests potential for nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of aromatic systems and heteroatoms contributes to their potential non-linear optical (NLO) properties, as well as their molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) . These properties are significant in determining the compound's reactivity and interaction with biological targets. Additionally, the antifungal activity of some of these compounds indicates their potential as bioactive molecules .
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Tay et al. (2022) synthesized compounds with a structure similar to the chemical , showing significant antimicrobial activity against various bacteria and fungi. They utilized disc diffusion and broth microdilution techniques for their assessment. This suggests potential applications of such compounds in developing new antimicrobial agents (Tay et al., 2022).
Bayrak et al. (2009) also synthesized derivatives of 1,2,4-triazoles, including compounds structurally similar to our chemical of interest. Their findings revealed moderate to good antimicrobial activity, highlighting the potential use of these compounds in antimicrobial drug development (Bayrak et al., 2009).
Pharmacological Studies
Dave et al. (2007) prepared compounds with a structure akin to the chemical , focusing on their pharmacological evaluations. They reported antimicrobial and antitubercular activities, indicating potential use in treating infectious diseases (Dave et al., 2007).
Tay et al. (2022) synthesized a range of derivatives and evaluated their antimicrobial and antioxidant activities. Their research underscores the potential of these compounds in the development of new antioxidant agents (Tay et al., 2022).
Structural and Biological Assessments
Castiñeiras et al. (2018) focused on the synthesis and structural assessment of compounds related to our chemical of interest. Their study included the formation of complexes with metals, suggesting applications in coordination chemistry and possibly in medicinal chemistry (Castiñeiras et al., 2018).
Uma et al. (2017) synthesized similar compounds and conducted biological activity studies. They found that certain derivatives exhibited toxicity against bacteria, indicating potential for developing new antibacterial agents (Uma et al., 2017).
Propriétés
IUPAC Name |
3-[[4-phenyl-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS2/c28-22-26(18-10-4-5-11-19(18)30-22)14-20-24-25-21(27(20)17-8-2-1-3-9-17)29-15-16-7-6-12-23-13-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWAIHFZAYGLSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CN=CC=C3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)
![ethyl 4-[3-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3002881.png)
![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)



![7-bromo-4-(4-ethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B3002887.png)



![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline](/img/structure/B3002896.png)